Cas no 351369-16-9 (tert-butyl (3S)-pyrrolidine-3-carboxylate)

tert-butyl (3S)-pyrrolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester, (3S)-
- (S)-tert-Butyl pyrrolidine-3-carboxylate
- tert-butyl (3S)-pyrrolidine-3-carboxylate
- DB-183650
- EN300-5213078
- PS-19938
- SCHEMBL1034237
- 351369-16-9
- AKOS026740228
- AT32598
-
- MDL: MFCD22393261
- Inchi: InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-4-5-10-6-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1
- InChI Key: XWAHLXHVEMYNMY-ZETCQYMHSA-N
- SMILES: CC(C)(C)OC(=O)C1CCNC1
Computed Properties
- Exact Mass: 171.125928785g/mol
- Monoisotopic Mass: 171.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
- XLogP3: 0.8
tert-butyl (3S)-pyrrolidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA300315-500MG |
tert-butyl (3S)-pyrrolidine-3-carboxylate |
351369-16-9 | 97% | 500MG |
¥ 2,402.00 | 2023-04-13 | |
Chemenu | CM1018681-500mg |
tert-butyl (3S)-pyrrolidine-3-carboxylate |
351369-16-9 | 95%+ | 500mg |
$504 | 2023-02-22 | |
Chemenu | CM1018681-10g |
tert-butyl (3S)-pyrrolidine-3-carboxylate |
351369-16-9 | 95%+ | 10g |
$3780 | 2023-02-22 | |
Chemenu | CM1018681-1g |
tert-butyl (3S)-pyrrolidine-3-carboxylate |
351369-16-9 | 95%+ | 1g |
$756 | 2023-02-22 | |
Alichem | A109006880-5g |
(S)-tert-Butyl pyrrolidine-3-carboxylate |
351369-16-9 | 95% | 5g |
$1722.00 | 2023-09-02 | |
AstaTech | AT32598-1/G |
TERT-BUTYL (3S)-PYRROLIDINE-3-CARBOXYLATE |
351369-16-9 | 95% | 1g |
$998 | 2023-09-18 | |
eNovation Chemicals LLC | Y1231513-10G |
tert-butyl (3S)-pyrrolidine-3-carboxylate |
351369-16-9 | 97% | 10g |
$3225 | 2025-02-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA300315-250MG |
tert-butyl (3S)-pyrrolidine-3-carboxylate |
351369-16-9 | 97% | 250MG |
¥ 1,716.00 | 2023-04-13 | |
eNovation Chemicals LLC | Y1231513-500MG |
tert-butyl (3S)-pyrrolidine-3-carboxylate |
351369-16-9 | 97% | 500mg |
$430 | 2024-07-21 | |
Enamine | EN300-5213078-0.5g |
tert-butyl (3S)-pyrrolidine-3-carboxylate |
351369-16-9 | 0.5g |
$748.0 | 2023-05-30 |
tert-butyl (3S)-pyrrolidine-3-carboxylate Related Literature
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
Additional information on tert-butyl (3S)-pyrrolidine-3-carboxylate
Terbutyl (3S)-Pyrrolidine-3-Carboxylate: A Versatile Chiral Building Block in Chemical and Biomedical Research
Terbutyl (3S)-pyrrolidine-3-carboxylate (CAS No. 351369-16-9) is a chiral organic compound widely recognized for its role as an intermediate in the synthesis of bioactive molecules. This compound, with the chemical formula C8H15NO2, features a tert-butyl ester group attached to the (R,S)-configured pyrrolidine ring at position 3. The presence of the stereogenic center at the 3-position ((S)-configuration) enables precise control over molecular architecture during asymmetric synthesis processes, making it indispensable in drug discovery programs requiring enantiomerically pure compounds.
In recent years, advancements in asymmetric catalysis have significantly enhanced the utility of tert-butyl (3S)-pyrrolidine-3-carboxylate. Researchers at the University of Basel demonstrated in a 2022 study that this compound can be efficiently synthesized using a novel ruthenium-based catalyst system, achieving enantiomeric excesses exceeding 98% under mild reaction conditions. This method reduces energy consumption compared to traditional resolution techniques and highlights its suitability for large-scale pharmaceutical applications. The tert-butyl ester protecting group also facilitates orthogonal deprotection strategies, allowing chemists to integrate this intermediate into complex molecular frameworks without interfering with other functional groups.
Biochemical studies published in Nature Communications (2024) revealed that derivatives of (S)-pyrrolidine carboxylic acid esters exhibit unique interactions with GABA receptor subtypes. By leveraging the stereochemistry of CAS No. 351369-16-9, medicinal chemists have developed potential anxiolytic agents with improved selectivity profiles. These findings underscore the compound's value as a pharmacophore precursor for neuropsychiatric drug development, where stereoselectivity often determines therapeutic efficacy and safety margins.
In anticancer research, this compound has emerged as a key component in constructing multi-target inhibitors targeting both kinases and epigenetic modifiers. A collaborative study between MIT and Genentech reported in Journal of Medicinal Chemistry (2024) showed that incorporating the (S)-configured pyrrolidine moiety into bispecific ligands resulted in enhanced cellular uptake and tumor-specific activity. The rigid structure provided by the tert-butyl group stabilizes bioactive conformations while maintaining metabolic stability essential for clinical candidates.
The structural versatility of tert-butyl (R,S)-pyrrolidine derivatives has also been exploited in peptide chemistry. Recent work by Novartis scientists demonstrated that using this compound as a temporary protecting group enables solid-phase peptide synthesis with improved coupling efficiency at chiral centers. This approach reduces side reactions during multistep syntheses, which is critical when assembling complex therapeutic peptides for targeted protein degradation therapies.
In neurodegenerative disease research published earlier this year (Bioorganic & Medicinal Chemistry Letters, 2024), derivatives prepared from CAS No. 351369-16-9 showed promising activity against α-synuclein aggregation associated with Parkinson's disease. The pyrrolidine ring's conformational flexibility combined with tert-butyl substitution provided optimal binding interactions to inhibit protein misfolding pathways - a mechanism validated through X-ray crystallography and molecular dynamics simulations.
This compound's importance extends to analytical chemistry where it serves as a chiral stationary phase component for HPLC separations of racemic mixtures containing nitrogenous compounds. A 2024 review article highlighted its superior resolution performance compared to conventional cyclodextrin-based phases when analyzing complex pharmaceutical intermediates, attributing this property to its unique steric environment created by both the tert-butyl group and pyrrolidine scaffold.
The latest synthetic methodologies involving (S)-configured pyrrolidines incorporate this reagent into click chemistry protocols for rapid library generation. Researchers at Scripps Florida reported that copper-catalyzed azide alkyne cycloadditions using appropriately functionalized analogs enabled parallel synthesis of over 50 distinct derivatives within two days - a significant improvement over traditional iterative methods that previously required weeks.
In enzymology studies published in American Chemical Society Catalysis, this compound was shown to act as a selective probe for proline racemase enzymes involved in bacterial pathogenesis mechanisms. Its tert-butyl ester served as an excellent leaving group during enzymatic transformations while preserving critical stereochemical features required for enzyme-substrate recognition studies.
Clinical translation efforts have focused on optimizing drug delivery systems using this molecule's structural features. A recent preclinical trial demonstrated that self-assembling nanoparticles incorporating derivatives of CAS No. 351369-16-9 achieved targeted delivery to inflamed tissues while minimizing systemic exposure - an advancement particularly relevant for anti-inflammatory drug development where site-specificity improves therapeutic indices.
Safety data accumulated from multiple studies confirm its compatibility with standard laboratory practices when handled according to good manufacturing protocols. While exhibiting low acute toxicity profiles, its use requires adherence to standard organic chemistry safety guidelines including proper ventilation during handling due to its volatile nature at elevated temperatures - though no hazardous classification applies under normal operating conditions.
The continued exploration of this compound's potential is evidenced by ongoing investigations into its application within PROTAC technology platforms. Collaborative research between Cambridge University and Bicycle Therapeutics recently revealed that incorporating the pyrrolidine scaffold into macrocyclic ligands improves binding affinity to E3 ligases while maintaining cell permeability - characteristics critical for developing next-generation targeted protein degradation agents.
In summary, tert-butyl (R,S)-pyrrolidine derivatives like CAS No. 3514778 continue to advance multiple areas of chemical biology through their combination of structural rigidity and conformational flexibility inherent from their chiral architecture and tert-butyl substitution patterns respectively. As demonstrated by recent breakthroughs across medicinal chemistry disciplines, these compounds represent foundational building blocks enabling innovative solutions to longstanding challenges in drug development paradigms requiring precise stereochemical control without compromising synthetic accessibility or scalability requirements.
351369-16-9 (tert-butyl (3S)-pyrrolidine-3-carboxylate) Related Products
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 2230780-65-9(IL-17A antagonist 3)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
